
3-Bromo-6-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Bromo-6-fluoro-2H-chromen-2-ona es un derivado de la cumarina, una clase de compuestos conocidos por sus diversas actividades biológicas y aplicaciones en varios campos, como la medicina, la agricultura y la industria. Este compuesto presenta un átomo de bromo en la tercera posición y un átomo de flúor en la sexta posición en el andamiaje de la chromen-2-ona, que es una estructura de benzopiranona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Bromo-6-fluoro-2H-chromen-2-ona generalmente implica la bromación y la fluoración de un precursor de chromen-2-ona. Un método común incluye el uso de bromo y un agente fluorante en condiciones controladas para lograr el patrón de sustitución deseado. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano o el acetonitrilo, con la temperatura y el tiempo de reacción cuidadosamente controlados para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de 3-Bromo-6-fluoro-2H-chromen-2-ona puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la rentabilidad y la eficiencia, empleando a menudo reactores de flujo continuo y sistemas automatizados para mantener una calidad y una producción constantes .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-Bromo-6-fluoro-2H-chromen-2-ona puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: Los átomos de bromo y flúor pueden sustituirse por otros grupos funcionales utilizando reactivos apropiados.
Oxidación y Reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para producir diferentes derivados.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como la azida de sodio o el carbonato de potasio en disolventes como el DMF o el DMSO.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados halogenados o alquilados, mientras que la oxidación y la reducción pueden conducir a diferentes compuestos oxigenados o desoxigenados .
Aplicaciones en Investigación Científica
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Se investiga por sus actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos, especialmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de la 3-Bromo-6-fluoro-2H-chromen-2-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad anticancerígena puede atribuirse a su capacidad para inhibir ciertas enzimas o vías de señalización implicadas en la proliferación y supervivencia celular. Los objetivos moleculares y las vías exactas pueden variar en función del contexto biológico y la aplicación específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Bromo-6-cloro-2-fluoropirimidina
- 3-Bromo-6-fluoro-4H-1-benzopiran-4-ona
- 3-Acetil-6-bromo-2H-chromen-2-ona
Singularidad
La 3-Bromo-6-fluoro-2H-chromen-2-ona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y selectividad en reacciones químicas, así como diferentes grados de actividad biológica .
Propiedades
Fórmula molecular |
C9H4BrFO2 |
|---|---|
Peso molecular |
243.03 g/mol |
Nombre IUPAC |
3-bromo-6-fluorochromen-2-one |
InChI |
InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |
Clave InChI |
JJYBTHHDSWCEDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C=C(C(=O)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


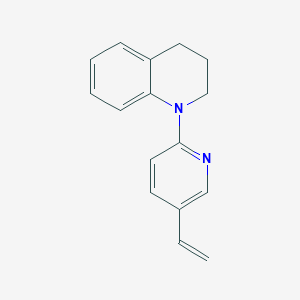
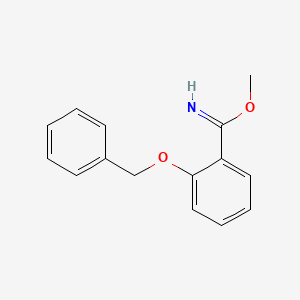

![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)


![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
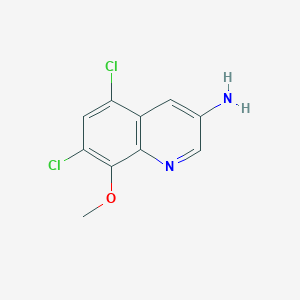
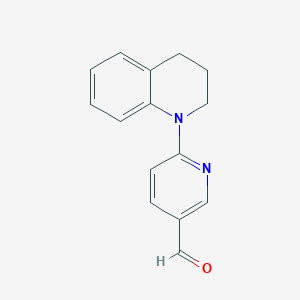

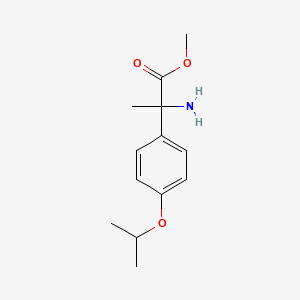
![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
